molecular formula C10H12N2O5 B14491407 2,5-Dioxopyrrolidin-1-yl N-acryloyl-beta-alaninate CAS No. 63406-06-4

2,5-Dioxopyrrolidin-1-yl N-acryloyl-beta-alaninate

Cat. No.: B14491407
CAS No.: 63406-06-4
M. Wt: 240.21 g/mol
InChI Key: GYRWHEGKHHSVKC-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl N-acryloyl-beta-alaninate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a pyrrolidinone ring and an acrylate group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl N-acryloyl-beta-alaninate typically involves the reaction of N-acryloyl-beta-alanine with 2,5-dioxopyrrolidin-1-yl acrylate. The reaction is usually carried out in the presence of a suitable solvent such as toluene and under controlled temperature conditions to ensure the desired product yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve a two-step one-pot synthesis method. This method includes a Michael addition of aliphatic secondary amines followed by β-bromination or chlorination of the obtained enamines. The use of chain alkyl propiolates as alkynyl substrates in the presence of toluene as a solvent has been shown to produce versatile 3-(2,5-dioxopyrrolidin-1-yl)acrylates in moderate yields .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl N-acryloyl-beta-alaninate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The acrylate group in the compound can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted acrylates .

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl N-acryloyl-beta-alaninate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl N-acryloyl-beta-alaninate involves its interaction with specific molecular targets and pathways. The compound can modify lysine residues in proteins, thereby affecting their structure and function. This modification can influence various biological processes, including enzyme activity and protein-protein interactions .

Comparison with Similar Compounds

Properties

CAS No.

63406-06-4

Molecular Formula

C10H12N2O5

Molecular Weight

240.21 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-(prop-2-enoylamino)propanoate

InChI

InChI=1S/C10H12N2O5/c1-2-7(13)11-6-5-10(16)17-12-8(14)3-4-9(12)15/h2H,1,3-6H2,(H,11,13)

InChI Key

GYRWHEGKHHSVKC-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NCCC(=O)ON1C(=O)CCC1=O

Origin of Product

United States

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